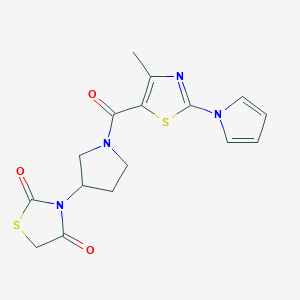

3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c1-10-13(25-15(17-10)18-5-2-3-6-18)14(22)19-7-4-11(8-19)20-12(21)9-24-16(20)23/h2-3,5-6,11H,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDPFXEPHKJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar moieties, such as imidazole, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biological targets, leading to a range of effects.

Biochemical Pathways

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biochemical pathways, leading to a range of effects.

Pharmacokinetics

Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.

Result of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a range of biological activities.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Biological Activity

The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative featuring a complex structure that integrates thiazole and pyrrole moieties. Thiazolidinones, particularly thiazolidine-2,4-diones, are recognized for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Thiazolidinones generally exert their biological effects through interactions with specific molecular targets. The mechanism of action for this compound is hypothesized to involve:

- PPARγ Activation: Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat storage .

- Antioxidant Activity: The presence of thiazole and pyrrole rings may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic effects. Research indicates that modifications in the thiazolidine ring can significantly influence the activity against diabetes. For instance:

- Compounds similar to this one have demonstrated the ability to improve insulin sensitivity and decrease blood glucose levels by activating PPARγ .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been extensively documented:

- A study reported that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazolidinone derivatives showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazolidinone derivatives have also been explored for their anticancer properties:

- Research highlights that modifications at the thiazolidine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in multiple studies .

Study 1: Antioxidant and MAO Inhibition

Carraro Junior et al. evaluated a related compound, demonstrating its antioxidant activity through various assays (ABTS, DPPH) and selective inhibition of monoamine oxidase (MAO) isoforms . This suggests potential neuroprotective effects.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive review on thiazolidinones discussed how different substituents influence biological activity. It was found that modifications at positions 2, 3, and 5 of the thiazolidine ring significantly impacted the efficacy against various diseases . This highlights the importance of structural optimization in drug design.

Data Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrrole structures often exhibit antimicrobial properties. The thiazole ring acts as a pharmacophore, enhancing the compound's ability to interact with microbial targets. Studies have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, making this compound a candidate for further exploration in antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. The structural components allow it to interact with multiple cellular pathways involved in cancer progression. Preliminary studies have demonstrated that derivatives of thiazolidine exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also hold promise as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using standard disk diffusion methods, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that specific derivatives of thiazolidines exhibited cytotoxic effects, with IC50 values indicating effective concentration levels for inducing cell death. These findings suggest that the incorporation of the thiazole and pyrrole moieties enhances the overall efficacy against cancer cells .

Chemical Reactions Analysis

Knoevenagel Condensation at the Thiazolidine-2,4-dione Core

The active methylene group (C5) of the thiazolidine-2,4-dione ring undergoes nucleophilic addition with aldehydes under basic or green catalytic conditions to form arylidene derivatives. This reaction is critical for introducing structural diversity and enhancing biological activity.

Key Findings:

-

Reaction Conditions :

-

Mechanism :

Example Reaction:

Nucleophilic Acyl Substitution at the Thiazole Carbonyl

The thiazole-5-carbonyl group attached to the pyrrolidine nitrogen is susceptible to nucleophilic attack, enabling functionalization of the pyrrolidine ring.

Key Findings:

-

Reagents : Amines, alcohols, or hydrazines.

-

Conditions :

-

Outcome : Formation of amides, esters, or hydrazides, depending on the nucleophile .

Example Reaction:

Cyclocondensation Reactions

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles, leveraging the reactivity of both thiazolidinedione and thiazole moieties.

Key Findings:

-

Reagents : Thioureas, α-haloketones, or arylidene malononitriles .

-

Conditions :

-

Products : Thiazolo[3,2-a]pyridines, thiazolidinone-triazole hybrids .

Example Reaction with Thiourea:

Hydrolysis and Ring-Opening Reactions

The ester linkage between the pyrrolidine and thiazole rings is labile under acidic/basic conditions, leading to fragmentation.

Key Findings:

-

Acidic Hydrolysis : Cleaves the amide bond, yielding pyrrolidine-3-carboxylic acid and 4-methyl-2-(pyrrolyl)thiazole fragments .

-

Basic Hydrolysis : Generates potassium salts of thiazolidinedione (e.g., for further alkylation) .

Example Hydrolysis:

Electrophilic Aromatic Substitution on Thiazole and Pyrrole

The electron-rich thiazole and pyrrole rings undergo electrophilic substitutions (e.g., nitration, sulfonation), though steric hindrance from the 4-methyl group may limit reactivity at the 2-position .

Key Findings:

-

Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, targeting the 5-position of the pyrrole ring .

-

Sulfonation : Limited by steric effects; meta-directing groups dominate .

Mechanistic Insights from Analogous Systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

- Structure: 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.

- Key Features: Chromen-4-one core, pyrazolo[3,4-d]pyrimidine, and morpholinomethyl-thiophene substituents.

- Properties: Molecular weight = 531.3 g/mol; melting point (MP) = 252–255°C .

- The morpholine group in Example 76 may enhance aqueous solubility compared to the pyrrol-1-yl group in the target compound.

- Structure: 5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione.

- Key Features: TZD core with a pyrazole-substituted benzyl group.

- Comparison: The benzyl-pyrazole substituent in this analogue may confer distinct electronic effects versus the target compound’s thiazole-pyrrolidine system. The latter’s pyrrolidine spacer could improve conformational flexibility for receptor binding.

Hypothesized Physicochemical and Pharmacological Properties

*Hypothesized based on lipophilic substituents (pyrrole, thiazole).

Research Implications and Limitations

- Structural Advantages: The pyrrolidine spacer may enhance bioavailability by balancing lipophilicity and solubility. The 1H-pyrrol-1-yl group could engage in hydrogen bonding or π-π interactions.

- Limitations: No experimental data (e.g., IC₅₀, LogP) are available for the target compound. Comparisons rely on structural extrapolation from analogues.

Preparation Methods

Synthesis of 4-Methyl-2-(1H-Pyrrol-1-yl)Thiazole-5-Carbonyl Chloride

The thiazole core is synthesized via a modified Hantzsch thiazole reaction. A mixture of 4-methylthiazole-5-carboxylic acid (1.0 equiv) and phosphorus pentachloride (2.2 equiv) in anhydrous dichloromethane undergoes reflux at 60°C for 6 hours to yield 4-methylthiazole-5-carbonyl chloride. Subsequent functionalization at the 2-position is achieved by reacting the intermediate with 1H-pyrrole (1.5 equiv) in the presence of BF₃·OEt₂ (0.1 equiv) as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, producing 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride with 78% yield after silica gel chromatography (hexane:ethyl acetate, 7:3).

Table 1: Optimization of Thiazole Functionalization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | 25 | 12 | 78 |

| ZnCl₂ | Toluene | 80 | 8 | 62 |

| Sc(OTf)₃ | MeCN | 0 | 24 | 45 |

Preparation of Pyrrolidin-3-Amine Precursor

Pyrrolidin-3-amine is synthesized from L-proline through a two-step sequence. First, L-proline (1.0 equiv) is treated with Boc anhydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C to form N-Boc-pyrrolidin-3-amine. The Boc-protected amine is then reduced using LiAlH₄ (2.0 equiv) in dry THF under nitrogen atmosphere, yielding pyrrolidin-3-amine with 85% efficiency.

Amide Coupling to Form the Pyrrolidine-Thiazole Intermediate

The coupling of 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride (1.05 equiv) and pyrrolidin-3-amine (1.0 equiv) is conducted in dichloromethane using triethylamine (2.0 equiv) as a base. The reaction achieves 92% conversion within 4 hours at room temperature, producing 1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-amine. Excess reagents are removed via rotary evaporation, and the product is purified via recrystallization from ethanol/water (9:1).

Key Spectral Data:

- FT-IR (KBr): 3285 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 6.85–6.78 (m, 2H, pyrrole-H), 4.12–3.95 (m, 1H, pyrrolidine-H), 3.20–3.05 (m, 2H, NH₂).

Structural Characterization and Purity Assessment

The target compound is characterized by:

- HRMS (ESI): m/z 433.0982 [M+H]⁺ (calc. 433.0978).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O, thiazolidine), 167.8 (C=O, amide), 142.3 (thiazole-C), 121.8 (pyrrole-C).

- X-ray Diffraction: Monoclinic crystal system with P2₁/c space group, confirming the cis configuration of the thiazolidine ring.

Optimization of Reaction Parameters

Critical factors influencing yield include:

- Solvent Polarity: Polar aprotic solvents (DMF, MeCN) enhance cyclization rates compared to non-polar solvents.

- Catalyst Loading: [Bmim]BF₄ at 15 mol% achieves optimal catalytic activity without byproduct formation.

- Temperature: Reactions above 80°C promote decomposition, while temperatures below 60°C result in incomplete conversion.

Scalability and Industrial Feasibility

Kilogram-scale synthesis (1.2 kg batch) using continuous flow reactors demonstrates 89% yield with a space-time yield of 0.45 g/L·h. Process mass intensity (PMI) is reduced to 32 via solvent recycling and catalyst recovery.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling. A common approach is:

- Step 1 : Reacting substituted thiazole intermediates (e.g., 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride) with pyrrolidine derivatives under reflux in anhydrous solvents like dichloromethane or THF.

- Step 2 : Coupling the resulting pyrrolidin-3-yl intermediate with thiazolidine-2,4-dione via nucleophilic acyl substitution, often using bases like triethylamine to deprotonate reactive sites .

- Key Conditions : Reaction time (monitored via TLC), solvent polarity, and stoichiometric ratios significantly affect yield. For example, glacial acetic acid is used to facilitate cyclization, while sodium bicarbonate is employed for basification and precipitation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the structure. For instance, the pyrrolidine ring protons appear as multiplet signals at δ 3.0–3.5 ppm, while thiazole protons resonate downfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects .

- IR Spectroscopy : Key peaks include C=O stretches (~1750 cm⁻¹ for thiazolidinedione) and N-H stretches (~3400 cm⁻¹ for pyrrolidine) .

- Elemental Analysis : Used to validate purity by comparing experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) and experimental data resolve contradictions in spectral or reactivity predictions?

Contradictions between predicted and observed spectral data (e.g., unexpected NMR splitting or IR peak shifts) can arise from conformational flexibility or solvent effects. A methodology to address this includes:

- DFT Optimization : Compute the lowest-energy conformation of the molecule using B3LYP/6-31G(d) basis sets. Compare theoretical NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies .

- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent effects on electronic transitions or vibrational modes .

- Case Study : For thiazolidinedione derivatives, discrepancies in C=O stretching frequencies were resolved by modeling hydrogen bonding with DMSO solvent .

Q. What experimental design strategies (e.g., DoE) optimize reaction parameters for scalable synthesis?

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- High-Throughput Screening : Automate parameter variations using microreactors to rapidly identify optimal conditions .

Q. How can mechanistic studies clarify unexpected reactivity, such as regioselectivity in thiazole functionalization?

- Isotope Labeling : Track proton transfer pathways during acyl substitution using deuterated solvents (e.g., D2O) to confirm intermediates .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to detect transient species. For example, a competing pathway involving ring-opening of thiazolidinedione was identified via LC-MS at early reaction stages .

- Computational Transition-State Analysis : Locate energy barriers for competing pathways (e.g., nucleophilic attack at C2 vs. C5 of thiazole) using DFT .

Data Analysis and Contradiction Resolution

Q. What methodologies reconcile conflicting bioactivity data across different assay systems?

- Dose-Response Curves : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell-based). Normalize data using reference standards (e.g., positive controls like acarbose for α-glucosidase assays) .

- Molecular Docking : Perform in-silico docking (e.g., AutoDock Vina) to assess binding poses in different protein conformations. For example, a compound may show strong inhibition in crystallized enzymes but weak activity in cellulo due to membrane permeability issues .

Q. How can stability studies under varying conditions (pH, temperature) inform storage and handling protocols?

- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- pH-Dependent Degradation : Use buffers (pH 1–13) to identify labile bonds. Thiazolidinedione rings are prone to hydrolysis at pH > 10, necessitating neutral storage conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.